molecular formula C12H14ClNO2 B14821991 5-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide

5-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14821991
M. Wt: 239.70 g/mol
InChI Key: OKJQKBGRJDLUIN-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.701 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-nitrobenzoic acid and cyclopropanol.

    Cyclopropylation: The cyclopropylation of 2-chloro-5-nitrobenzoic acid is carried out using cyclopropanol in the presence of a suitable catalyst.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting amine is then reacted with dimethylformamide to form the final product, this compound

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-quality starting materials and catalysts .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-cyclopropoxy-N,N-dimethylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

5-chloro-2-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C12H14ClNO2/c1-14(2)12(15)10-7-8(13)3-6-11(10)16-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3

InChI Key

OKJQKBGRJDLUIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Cl)OC2CC2

Origin of Product

United States

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